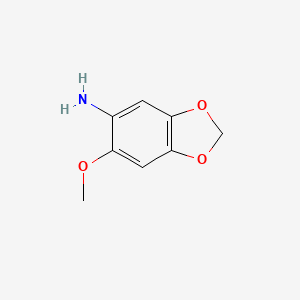

(6-Methoxy-1,3-benzodioxol-5-yl)amine

Descripción general

Descripción

(6-Methoxy-1,3-benzodioxol-5-yl)amine is an organic compound with the molecular formula C8H9NO3 It is characterized by a benzodioxole ring substituted with a methoxy group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . Another approach involves the copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for (6-Methoxy-1,3-benzodioxol-5-yl)amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methoxy-1,3-benzodioxol-5-yl)amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amine group can be reduced to form primary amines.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amine group can produce primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds derived from benzodioxole structures have shown potential as inhibitors of specific protein kinases, which are critical in cancer progression. For instance, derivatives of benzodioxole have been evaluated for their ability to inhibit Src family kinases (SFKs), demonstrating significant anticancer properties in preclinical models .

- Antimicrobial Properties :

- Neuroprotective Effects :

Analytical Chemistry Applications

- Colorimetric Sensors :

- Fluorescent Probes :

Material Sciences Applications

- Corrosion Inhibition :

- Solar Cell Efficiency :

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of this compound derivatives against various cancer cell lines. Results indicated that specific substitutions on the benzodioxole ring significantly enhanced cytotoxicity compared to standard treatments.

Case Study 2: Corrosion Inhibition

A comparative study on the effectiveness of this compound as a corrosion inhibitor showed promising results when tested on steel samples in saline environments. The compound demonstrated a reduction in corrosion rates by up to 70% compared to untreated controls.

Data Tables

Mecanismo De Acción

The mechanism of action of (6-Methoxy-1,3-benzodioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Actividad Biológica

(6-Methoxy-1,3-benzodioxol-5-yl)amine is a compound with significant potential in medicinal chemistry, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activities, focusing on its anticancer properties, antimicrobial effects, and interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by a benzodioxole ring substituted with a methoxy group and an amine group , giving it the molecular formula . The unique structural features of this compound contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP (Prostate) | 12.5 | Induces apoptosis |

| MIA PaCa-2 (Pancreatic) | 15.0 | Cell cycle arrest |

| CCRF-CEM (Leukemia) | 10.0 | DNA synthesis inhibition |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption. For instance, in LNCaP cells, treatment with this compound resulted in increased early and late apoptotic cell populations .

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. Studies have shown that it can inhibit critical pathways involved in cancer cell proliferation and survival:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.

In vitro studies indicate that these effects are associated with alterations in mitochondrial membrane potential and DNA synthesis inhibition .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary investigations suggest it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Interaction with Biological Targets

Research into the binding affinities of this compound with various biological targets has revealed potential interactions that are crucial for its pharmacodynamics:

- Cholinesterases : Studies have shown that this compound does not significantly inhibit acetylcholinesterase or butyrylcholinesterase, suggesting a selective action profile .

The understanding of these interactions is vital for elucidating the pharmacokinetics and therapeutic potential of this compound.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A study involving LNCaP prostate cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups.

- Case Study 2 : In a model of acute lymphoblastic leukemia, this compound exhibited potent cytotoxicity at low concentrations.

These case studies underscore the compound's potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

6-methoxy-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYQHRSVSLQLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578649 | |

| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69151-32-2 | |

| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.